1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride

blood-brain barrier CNS penetration physicochemical property

1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride is a synthetic aryloxypropanolamine derivative featuring a benzyl-substituted amino alcohol core and a 2,4-dimethylphenoxy moiety. Unlike classical β-adrenergic blockers, its N-benzyl-N-(2-hydroxyethyl) substitution pattern creates a unique pharmacophore topology.

Molecular Formula C20H28ClNO3
Molecular Weight 365.9
CAS No. 478785-00-1
Cat. No. B2679898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride
CAS478785-00-1
Molecular FormulaC20H28ClNO3
Molecular Weight365.9
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCC(CN(CCO)CC2=CC=CC=C2)O)C.Cl
InChIInChI=1S/C20H27NO3.ClH/c1-16-8-9-20(17(2)12-16)24-15-19(23)14-21(10-11-22)13-18-6-4-3-5-7-18;/h3-9,12,19,22-23H,10-11,13-15H2,1-2H3;1H
InChIKeyJWAKQTZXVLUWEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dimethylphenoxy)propan-2-ol Hydrochloride (CAS 478785-00-1): A Structurally Distinct Aryloxypropanolamine with Orphan GPCR Probe Potential


1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride is a synthetic aryloxypropanolamine derivative featuring a benzyl-substituted amino alcohol core and a 2,4-dimethylphenoxy moiety [1]. Unlike classical β-adrenergic blockers, its N-benzyl-N-(2-hydroxyethyl) substitution pattern creates a unique pharmacophore topology. The compound has been evaluated in the PubChem AID 1508602 high-throughput screen for GPR151 activators, distinguishing it within its structural class as a molecule of interest for orphan GPCR research .

Why Generic Aryloxypropanolamines Cannot Substitute for 1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dimethylphenoxy)propan-2-ol Hydrochloride in Target-Focused Research


Conventional aryloxypropanolamines such as propranolol, metoprolol, and atenolol share the O-CH2-CH(OH)-CH2-N backbone but lack the N-benzyl-N-(2-hydroxyethyl) substitution pattern present in this compound [1]. This structural divergence produces a distinct hydrogen-bond donor/acceptor count (3 HBD / 4 HBA vs. propranolol's 2/3) and a substantially different topological polar surface area (52.9 Ų vs. 41.5 Ų for propranolol), resulting in a different permeability, solubility, and molecular recognition profile [1]. More critically, the compound has been evaluated as a GPR151 activator probe, a receptor target not addressed by any classical beta-blocker . Generic substitution to a standard β-adrenergic ligand therefore eliminates the unique pharmacophore features and GPCR selectivity potential that define this compound's research utility.

Quantitative Differentiation Guide: 1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dimethylphenoxy)propan-2-ol HCl vs. Classical Aryloxypropanolamines


Higher Topological Polar Surface Area (TPSA) vs. Propranolol Indicates Reduced Passive Blood-Brain Barrier Permeability

The target compound exhibits a TPSA of 52.9 Ų, which is 11.4 Ų (27%) higher than propranolol's TPSA of 41.5 Ų [REFS-1, REFS-2]. This difference arises from the additional hydroxyethyl group on the tertiary amine. Compounds with TPSA > 50 Ų generally show reduced passive BBB permeation compared to those with TPSA < 50 Ų, making the target compound potentially more suitable for peripheral vs. central nervous system targeting applications.

blood-brain barrier CNS penetration physicochemical property

Increased Hydrogen Bond Donor Count vs. Metoprolol Affects Receptor Binding and Solubility

The target compound has 3 hydrogen bond donors (HBD) vs. metoprolol's single HBD [REFS-1, REFS-2]. The additional donors come from the hydroxyethyl substituent and the secondary alcohol in the propanol backbone. Increased HBD count can enhance aqueous solubility (facilitating in vitro assay preparation) and alter receptor hydrogen-bond networks relative to simpler aminoethanol ligands.

hydrogen bonding solubility receptor binding

Evaluation in GPR151 High-Throughput Activator Screen: Potential Differentiation Toward Orphan GPCR Targets

The compound was included in the PubChem AID 1508602 primary screen, a cell-based HTS assay designed to identify activators of the orphan receptor GPR151 [1]. GPR151 is highly enriched in the habenula complex and is implicated in neuropsychiatric disorders and addiction. Standard β-adrenergic blockers (propranolol, metoprolol, atenolol) have no documented GPR151 activity, making this compound potentially useful as a starting scaffold for developing GPR151-selective chemical probes.

orphan GPCR GPR151 high-throughput screening

Enhanced Conformational Flexibility (9 Rotatable Bonds) vs. Propranolol (6 Rotatable Bonds) Offers Broader Ligand-Receptor Adaptation Capacity

With 9 rotatable bonds, the target compound exhibits 50% more conformational degrees of freedom than propranolol (6 rotatable bonds) [REFS-1, REFS-2]. The additional flexibility comes from the benzyl, hydroxyethyl, and dimethylphenoxy arms. Higher flexibility can enhance the compound's ability to adapt to diverse receptor binding pockets, making it a more versatile scaffold for fragment-based or structure-guided optimization programs.

conformational flexibility SAR pharmacophore mappying

Optimal Application Scenarios for 1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dimethylphenoxy)propan-2-ol Hydrochloride Based on Quantitative Differentiation


Chemical Probe Development for Habenular GPR151 Signaling in Neuro-psychiatric Disease Models

With documented participation in the GPR151 activator HTS screen [1], this compound is suitable as a starting scaffold for medicinal chemistry programs targeting habenula-specific orphan GPCR signaling. Its distinct pharmacophore features enable SAR exploration beyond classical β-blocker chemical space, supporting target validation experiments in addiction, depression, and schizophrenia models.

Peripheral-Selective Pharmacological Tool for Studies Requiring Limited CNS Exposure

The elevated TPSA (52.9 Ų) suggests reduced passive blood-brain barrier permeation relative to propranolol (41.5 Ų), making this compound advantageous for experiments where peripheral target engagement is desired without confounding central effects.

Fragment-Based and Structure-Guided Drug Design with Enhanced Conformational Sampling

With 9 rotatable bonds and a unique N-benzyl-N-(2-hydroxyethyl)amino moiety, the compound offers greater conformational flexibility than standard aryloxypropanolamines. This makes it a valuable scaffold for fragment-growing approaches or docking-based virtual screening campaigns seeking to map novel interaction epitopes on GPCR targets.

Solubility-Enhanced In Vitro Pharmacology Assays

The increased hydrogen bond donor count (3 HBD) relative to metoprolol (1 HBD) implies improved aqueous solubility, facilitating the preparation of reliable dose-response curves in cell-based and biochemical assays without the need for excessive organic co-solvents.

Quote Request

Request a Quote for 1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.